L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine
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Overview
Description
L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine is a pentapeptide composed of five amino acids: L-phenylalanine, L-alanine, L-alanine, L-threonine, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine quinones, while reduction can result in the cleavage of disulfide bonds, if present.
Scientific Research Applications
L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Materials Science: Employed in the development of peptide-based materials with unique structural properties.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural features but fewer amino acids.
L-Alanyl-L-phenylalanine: Another dipeptide with a simpler structure.
L-Threonyl-L-phenylalanine: A dipeptide that includes threonine and phenylalanine.
Uniqueness
L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions and applications in various scientific fields.
Properties
CAS No. |
651355-19-0 |
---|---|
Molecular Formula |
C28H37N5O7 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-16(31-26(37)21(29)14-19-10-6-4-7-11-19)24(35)30-17(2)25(36)33-23(18(3)34)27(38)32-22(28(39)40)15-20-12-8-5-9-13-20/h4-13,16-18,21-23,34H,14-15,29H2,1-3H3,(H,30,35)(H,31,37)(H,32,38)(H,33,36)(H,39,40)/t16-,17-,18+,21-,22-,23-/m0/s1 |
InChI Key |
RBNRUOCDZYEWIE-ZNNMUCEXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
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